S-[N-Benzyl(thiocarbamoyl)]-L-cysteine
Description
Contextualizing the Study of Thio-conjugated L-Cysteine Derivatives
The study of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is situated within the broader field of thio-conjugated L-cysteine derivatives. Cysteine, a semi-essential amino acid, is distinguished by its thiol group, which imparts a high degree of reactivity. nih.govnih.govresearchgate.net This reactivity allows cysteine to be an ideal candidate for conjugation with various molecules, including polymers and other organic compounds, to enhance their properties for medical and research applications. nih.govacs.org The formation of covalent bonds, such as disulfide bridges, between the thiol group of cysteine and other molecules is a key strategy in developing new biomaterials and therapeutic agents. nih.govchemrxiv.org These thio-conjugated derivatives are explored for a variety of purposes, including improving tissue adhesion and creating drug delivery systems. nih.gov
The conjugation of L-cysteine with isothiocyanates, such as in the case of this compound, represents a specific area of interest. These conjugates are often investigated for their potential to modulate cellular processes and exhibit biological effects that differ from their parent compounds. nih.govmdpi.com The resulting thio-conjugated L-cysteine derivatives are often more water-soluble, which can be advantageous for biological studies. nih.govnih.gov
Historical Perspectives on Isothiocyanate-Cysteine Conjugates in Biological Research
The investigation of isothiocyanate-cysteine conjugates has a significant history in biological research, largely stemming from the study of naturally occurring isothiocyanates found in cruciferous vegetables. These parent compounds have long been recognized for their potential health benefits. The conjugation of isothiocyanates with cysteine is a key metabolic step that can influence their biological activity and distribution in the body. mdpi.com
Early research focused on understanding how these conjugates are formed and their role in detoxification pathways. nih.gov Over time, the focus expanded to include the direct biological effects of the conjugates themselves. Studies have explored the ability of isothiocyanate-cysteine conjugates to influence various cellular processes, including apoptosis (programmed cell death) and the induction of protective enzymes. nih.govlktlabs.com This historical context provides the foundation for the synthesis and investigation of novel, specific conjugates like this compound, aiming to harness and potentially enhance the biological activities of the parent isothiocyanates. nih.govrsc.org
Significance of this compound as a Research Compound
This compound has emerged as a significant compound for academic research due to its specific and potent biological activities. nih.govnih.govlktlabs.com It is a synthesized conjugate of benzyl (B1604629) isothiocyanate (BITC) and the amino acid L-cysteine. lktlabs.commusechem.com A primary area of investigation is its role as an inducer of phase II detoxification enzymes, particularly glutathione (B108866) S-transferase (GST). nih.govchemicalbook.com Research has shown that this compound can induce GST activity in various tissues, suggesting a potential role in carcinogen detoxification. nih.govchemicalbook.com
Furthermore, studies have highlighted its ability to induce heme oxygenase-1 (HO-1), an enzyme with significant antioxidant and cytoprotective functions. nih.gov This induction has been shown to protect renal cells from damage caused by certain chemotherapeutic agents. nih.gov The compound is also utilized as a building block in organic synthesis and for creating more complex molecules with potential biological activities in pharmaceutical research. musechem.com Its water-solubility and distinct biological profile compared to its parent compound, benzyl isothiocyanate, make it a valuable tool for investigating specific cellular pathways and developing potential therapeutic strategies. nih.govnih.gov
Research Findings on this compound
Interactive Data Table: Investigated Biological Effects
| Biological Effect | Model System | Key Findings | References |
| Induction of Glutathione S-transferase (GST) | A/J Mice | More potent than its parent compound in the mouse bladder. | nih.gov |
| Induction of Heme Oxygenase-1 (HO-1) | Renal Tubular Epithelial Cells | Potently increases HO-1 protein expression and activity at specific concentrations. | nih.gov |
| Protection against Cisplatin-induced Nephrotoxicity | Rats and Renal Cells | Abolished the increase in serum creatinine (B1669602) and urea (B33335) levels and reduced the severity of renal tissue apoptosis. | nih.gov |
| Inhibition of Leukemia Cell Growth | In Vitro | Exhibits anticancer activity by inhibiting leukemia cell growth. | lktlabs.com |
| Induction of Apoptosis | Bladder Cancer Cells | Induces apoptosis in bladder cancer cells. | lktlabs.com |
Interactive Data Table: Compound Properties
| Property | Value | References |
| CAS Number | 35446-36-7 | lktlabs.commusechem.comchemicalbook.combiomall.in |
| Molecular Formula | C11H14N2O2S2 | chemicalbook.com |
| Molecular Weight | 270.37 g/mol | chemicalbook.com |
| Appearance | White to Off-White Solid | chemicalbook.com |
| Solubility | DMSO (Slightly, Sonicated) | chemicalbook.com |
| Storage Temperature | -20°C | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(benzylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c12-9(10(14)15)7-17-11(16)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTSYGXUDMJEFP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188947 | |
| Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35446-36-7 | |
| Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035446367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of S N Benzyl Thiocarbamoyl L Cysteine
Established Synthetic Pathways for Isothiocyanate-Cysteine Conjugates
The formation of isothiocyanate-cysteine conjugates is a key area of study, with established methods providing reliable access to these compounds.
Reaction of Benzyl (B1604629) Isothiocyanate with L-Cysteine
The primary and most direct method for synthesizing S-[N-Benzyl(thiocarbamoyl)]-L-cysteine involves the reaction of benzyl isothiocyanate (BITC) with the amino acid L-cysteine. nih.govnih.gov This reaction is a nucleophilic addition where the thiol group (-SH) of L-cysteine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of BITC. researchgate.netrsc.org This process forms a dithiocarbamate (B8719985) linkage, resulting in the title compound. researchgate.net The reaction is typically carried out under mild conditions and is known to be reversible. nih.gov The formation of the conjugate is influenced by pH, with the thiolate form of cysteine being the reactive species. rsc.org
This synthesis is significant as this compound serves as a building block in organic synthesis and is utilized in pharmaceutical research as an intermediate for creating novel molecules with potential biological activities. musechem.com
Water-Soluble Phenylalkyl Isothiocyanate-Cysteine Conjugate Synthesis
To enhance the aqueous solubility of isothiocyanate conjugates for biological studies, derivatization strategies are employed. One common approach is the conjugation with N-acetyl-L-cysteine (NAC). For instance, the N-acetyl cysteine conjugate of an isothiocyanate can be synthesized by reacting the isothiocyanate with NAC in the presence of a mild base like sodium bicarbonate. nih.gov This method improves the polarity and water solubility of the resulting conjugate. nih.gov
These water-soluble conjugates, such as N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine derivatives, are important as they can act as "prodrugs," gradually releasing the parent isothiocyanate in aqueous solutions at physiological pH. nih.gov This characteristic is crucial for studying their biological effects in cellular or in vivo models. nih.gov
Derivatization Strategies and Analogue Synthesis
The core structure of this compound can be chemically modified to produce a variety of analogues with altered properties. These derivatization strategies are essential for structure-activity relationship studies.
N-Acetylation of this compound
N-acetylation is a key derivatization technique applied to this compound. This modification involves the introduction of an acetyl group to the primary amine of the cysteine moiety, resulting in N-acetyl-S-[N-benzyl(thiocarbamoyl)]-L-cysteine. This process can be achieved through various methods, including the use of acetic anhydride. mdpi.com
The resulting N-acetylated conjugate is a significant metabolite of benzyl isothiocyanate found in vivo. nih.gov The presence of N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine derivatives in urine is an indicator of the uptake and metabolism of the corresponding isothiocyanates. nih.gov
Exploration of Structural Analogues and Related Cysteine Derivatives
The exploration of structural analogues of this compound involves modifying different parts of the molecule, such as the alkyl or aryl group attached to the isothiocyanate, or by altering the cysteine backbone. These modifications allow for a systematic investigation of how structural changes influence the compound's chemical and biological properties. nih.gov The synthesis of these analogues often follows similar principles to the synthesis of the parent compound, involving the reaction of a corresponding isothiocyanate with L-cysteine or its derivatives. rsc.orggoogle.com
A notable structural analogue is N-Acetyl-S-(2-phenylethyl)thiocarbamoyl]-L-cysteine, also known as the N-acetyl-L-cysteine conjugate of phenethyl isothiocyanate (PEITC-NAC). nih.govscbt.com This compound is synthesized by the reaction of phenethyl isothiocyanate (PEITC) with N-acetyl-L-cysteine (NAC). This conjugation results in a stable thioether bond. PEITC-NAC is studied for its biological activities and serves as an important reference compound in isothiocyanate research. nih.govscbt.com
S-[N-(3-phenylpropyl)(thiocarbamoyl)]-L-cysteine (PTTC)
A notable derivative is S-[N-(3-phenylpropyl)(thiocarbamoyl)]-L-cysteine (PTTC), where the benzyl group of the parent compound is replaced by a 3-phenylpropyl group. clearsynth.com This modification extends the alkyl chain connecting the phenyl ring to the thiocarbamoyl nitrogen, altering the molecule's spatial conformation and lipophilicity.
The synthesis of PTTC follows a similar principle to its benzyl counterpart, likely involving the reaction of L-cysteine with 3-phenylpropyl isothiocyanate. The resulting compound, (2R)-2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid, is of interest for its potential applications in pharmaceutical research as an impurity standard or a reference compound in analytical studies. clearsynth.com
Below is a table summarizing the key properties of the parent compound and its derivative, PTTC.
| Property | This compound | S-[N-(3-phenylpropyl)(thiocarbamoyl)]-L-cysteine (PTTC) |
| IUPAC Name | (2R)-2-amino-3-(benzylcarbamothioylsulfanyl)propanoic acid nih.gov | (2R)-2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid clearsynth.com |
| CAS Number | 35446-36-7 nih.govchemicalbook.com | 137915-13-0 clearsynth.com |
| Molecular Formula | C₁₁H₁₄N₂O₂S₂ nih.gov | Not specified in available results |
| Molecular Weight | 270.37 g/mol chemicalbook.com | Not specified in available results |
| Synonyms | Benzylisothiocyanate cysteine conjugate nih.gov | - |
Molecular Mechanisms and Biological Interactions of S N Benzyl Thiocarbamoyl L Cysteine
Enzyme Modulation and Induction Pathways
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine has been shown to modulate the activity of several crucial enzyme systems, playing a role in detoxification and cellular defense mechanisms.
Induction of Glutathione (B108866) S-Transferase (GST) Activity
This compound is recognized as an inducer of Glutathione S-Transferase (GST) activity. nih.gov GSTs are a family of enzymes that play a critical role in the detoxification of a wide range of endogenous and exogenous compounds, including carcinogens and environmental toxins. The induction of GST by this compound suggests a potential role in enhancing the body's defense mechanisms against harmful substances. mdpi.com
The induction of GST activity by this compound is particularly relevant to carcinogen detoxification. nih.gov GSTs catalyze the conjugation of glutathione to electrophilic compounds, rendering them more water-soluble and facilitating their excretion from the body. mdpi.com This process is a critical step in the detoxification of many carcinogens. nih.gov By increasing GST activity, this compound may enhance the detoxification of carcinogens, potentially reducing their mutagenic and carcinogenic effects. nih.gov
The induction of GST by this compound is linked to the production of reactive oxygen intermediates (ROIs). abcam.com ROIs, also known as reactive oxygen species (ROS), are chemically reactive molecules containing oxygen. While high levels of ROIs can cause cellular damage, they can also act as signaling molecules to activate cellular defense pathways. The generation of ROIs by this compound appears to trigger the induction of GST, suggesting a redox-sensitive signaling mechanism is involved in its protective effects. nih.govnih.gov
Research has demonstrated that the induction of GST by benzyl (B1604629) isothiocyanate, the parent compound of this compound, specifically enhances the production of the pi class GST isozyme, GSTP1. nih.gov This specificity is significant as GSTP1 is known to be involved in the detoxification of a variety of carcinogens and is often overexpressed in tumor cells, contributing to drug resistance. The targeted induction of GSTP1 suggests a specific mechanism of action for this compound in cellular defense. nih.gov
Induction of Heme Oxygenase-1 (HO-1) Protein Expression and Activity
In addition to GST, this compound has been implicated in the induction of Heme Oxygenase-1 (HO-1). nih.gov HO-1 is a stress-responsive enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. It plays a crucial role in cellular protection against oxidative stress and inflammation. nih.gov
The induction of HO-1 by various stimuli often involves the activation of pro-survival signaling pathways, including the Extracellular signal-Regulated Kinase (ERK), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K) pathways. nih.govelabscience.comnih.gov These pathways are central to cell growth, proliferation, and survival. sinobiological.com The activation of ERK/MAPK and PI3K pathways can lead to the transcriptional activation of the HO-1 gene, thereby upregulating its expression and activity. nih.govnih.gov This suggests that the protective effects of compounds like this compound may be mediated through the activation of these fundamental cellular signaling cascades. researchgate.net
Data Tables
Table 1: Effects of this compound on Enzyme Activity
| Enzyme | Effect | Associated Pathway | Reference |
| Glutathione S-Transferase (GST) | Induction | Carcinogen Detoxification | nih.gov |
| Heme Oxygenase-1 (HO-1) | Induction | Oxidative Stress Response | nih.gov |
Table 2: Signaling Pathways Involved in HO-1 Induction
| Pathway | Role in HO-1 Induction | Reference |
| ERK/MAPK | Transcriptional Activation | nih.govelabscience.com |
| PI3K | Transcriptional Activation | nih.gov |
Role of HO-1 in Antioxidant and Cytoprotective Activities
Heme oxygenase-1 (HO-1) is a critical stress-responsive enzyme that plays a central role in cellular defense against oxidative stress and inflammation. mdpi.comresearchgate.net Under conditions of cellular stress, such as exposure to oxidants or inflammatory stimuli, HO-1 is induced to maintain cellular homeostasis. mdpi.com The primary function of HO-1 is to catalyze the degradation of heme, a pro-oxidant molecule, into three biologically active products: carbon monoxide (CO), biliverdin, and free iron (Fe²⁺). mdpi.comnih.gov
These degradation products are key mediators of HO-1's cytoprotective effects. nih.gov Biliverdin is rapidly converted to bilirubin, a potent antioxidant that scavenges free radicals. nih.gov Carbon monoxide has been shown to possess anti-inflammatory, anti-apoptotic, and vasodilatory properties. nih.govnih.gov The released iron induces the synthesis of ferritin, an iron-sequestering protein that prevents iron from participating in the generation of reactive oxygen species (ROS). nih.gov
The induction of HO-1 is a recognized mechanism for the cytoprotective effects of various compounds, including thiol-containing antioxidants like N-acetylcysteine (NAC). researchgate.netnih.gov Isothiocyanates, the parent compounds of this compound, are known inducers of antioxidant response pathways. The upregulation of HO-1 is considered an early adaptive event that provides protection against oxidative stress-induced cell death. nih.gov The neuroprotective and cytoprotective effects of HO-1 are consistently linked to its antioxidant and anti-inflammatory activities. nih.gov
Table 1: Cytoprotective Functions of HO-1 Byproducts
| Byproduct | Protective Action |
|---|---|
| Biliverdin/Bilirubin | Potent antioxidant, scavenges reactive oxygen species. nih.gov |
| Carbon Monoxide (CO) | Exerts anti-inflammatory, anti-apoptotic, and anti-proliferative effects. nih.govnih.gov |
| Free Iron (Fe²⁺) | Induces ferritin synthesis, leading to sequestration of iron and preventing oxidative damage. nih.gov |
Enzyme Inhibition Activities
This compound and related isothiocyanate conjugates have demonstrated significant inhibitory effects on liver microsomal enzymes, particularly cytochrome P450 (CYP) isozymes. nih.gov Research has shown that arylalkyl isothiocyanates, such as benzyl isothiocyanate (BITC), are potent inhibitors of N-nitrosodimethylamine demethylase (NDMAd) activity in both rat and human liver microsomes. nih.gov NDMAd activity is a well-established marker for the function of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolic activation of numerous procarcinogens and toxins. nih.gov
Studies comparing various isothiocyanates and their conjugates found that the L-cysteine and glutathione conjugates of phenethyl isothiocyanate (a related compound) were more potent inhibitors of NDMAd than the N-acetylcysteine conjugate. nih.gov This suggests that the cysteine conjugate form is highly active. The inhibitory action is attributed to the release of the free isothiocyanate from the conjugate. nih.gov Benzyl isothiocyanate itself showed significant inhibition of rat liver NDMAd activity with a half-maximal inhibitory concentration (IC50) of 9.0 µM. nih.gov
Table 2: Inhibition of Rat Liver Microsomal NDMAd Activity by Isothiocyanates and Conjugates
| Compound | IC50 (µM) |
|---|---|
| Benzyl isothiocyanate | 9.0 nih.gov |
| Phenethyl isothiocyanate | 8.3 nih.gov |
| Phenethyl isothiocyanate-glutathione conjugate | 4.0 nih.gov |
| Phenethyl isothiocyanate-L-cysteine conjugate | 4.3 nih.gov |
Data sourced from a study on rat and human liver microsomes. nih.gov
The inhibition of cytochrome P450 enzymes, such as CYP2E1, by this compound has important implications for drug metabolism. By inhibiting these enzymes, the compound can alter the pharmacokinetics of co-administered drugs that are substrates for CYP2E1. This can lead to a decrease in the metabolic clearance of a drug, potentially increasing its plasma concentration and risk of toxicity.
Conversely, for drugs that require metabolic activation by CYP enzymes to become pharmacologically active (i.e., prodrugs), concurrent administration with this compound could lead to reduced efficacy. The mechanism of inhibition is believed to involve the release of free benzyl isothiocyanate, which then acts on the enzyme. nih.gov Therefore, the presence of this compound could significantly modulate the therapeutic outcomes and safety profiles of a wide range of pharmaceuticals.
Cellular and Subcellular Effects
Cytoprotective Mechanisms
The cytoprotective effects of this compound are multifaceted, stemming from its ability to induce endogenous antioxidant defenses and inhibit enzymes that generate harmful metabolites. mdpi.comnih.gov A primary mechanism is the induction of stress-response proteins like Heme Oxygenase-1 (HO-1), which protects cells from oxidative injury and apoptosis. mdpi.comnih.gov The byproducts of the HO-1 reaction—carbon monoxide, biliverdin, and iron-sequestering ferritin—collectively reduce inflammation and oxidative damage. nih.govnih.gov
Furthermore, by inhibiting enzymes like CYP2E1, the compound prevents the metabolic activation of certain toxins and procarcinogens, thereby protecting cells from chemically induced damage. nih.gov The molecule can be viewed as a delivery system for benzyl isothiocyanate, which triggers these protective cellular pathways. The L-cysteine portion of the molecule may also contribute to cytoprotection. Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. nih.govnih.gov Replenishing cellular GSH pools enhances the cell's capacity to neutralize reactive oxygen species. nih.gov
Modulation of Oxidative Stress Responses
This compound modulates cellular responses to oxidative stress primarily by upregulating protective antioxidant systems. mdpi.com The induction of HO-1 is a key adaptive response to cellular stress, providing a robust defense against oxidative damage. mdpi.comnih.gov By activating HO-1, the compound enables cells to degrade pro-oxidant heme and generate antioxidant molecules like bilirubin. mdpi.comnih.gov This shifts the cellular redox balance towards a more reduced state, increasing resistance to oxidative insults.
The cysteine component of the molecule is also significant in modulating oxidative stress. Cysteine residues in proteins are primary targets for oxidative modifications, which can alter protein function. nih.govnih.gov By potentially increasing the intracellular availability of L-cysteine, the compound can support the synthesis of glutathione (GSH). nih.gov GSH is critical for detoxifying reactive oxygen species and maintaining the proper redox state of protein thiols, thus protecting them from irreversible oxidative damage. nih.gov Some research indicates that NAC, a cysteine prodrug, exerts its antioxidant effects by triggering the production of hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species within mitochondria, which act as the direct mediators of cytoprotection. nih.gov
Influence on Apoptotic Pathways
The direct influence of this compound on apoptotic pathways is an area of ongoing investigation. However, the biological activities of structurally related compounds and the known effects of its metabolite, hydrogen sulfide (H₂S), provide a framework for its potential mechanisms.
Compounds containing a cysteine core structure are known to modulate programmed cell death. For instance, N-acetylcysteine (NAC), a precursor of L-cysteine, has been shown to induce apoptosis through the intrinsic mitochondrial pathway. nih.gov This process involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, loss of mitochondrial membrane potential (Δψm), and subsequent release of cytochrome c. nih.gov In some leukemia cell lines, NAC can induce massive oxidative stress, leading to cell death with apoptotic features. mdpi.com Another related compound, N‑acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC), triggers apoptosis in melanoma cells via a similar mitochondrial-dependent pathway, characterized by the activation of caspase-9 and caspase-3, an increase in reactive oxygen species (ROS), and elevated cytosolic calcium. nih.govresearchgate.net
Given that this compound functions as an H₂S donor, its influence on apoptosis is likely mediated by the complex role of H₂S in cellular signaling. nih.govwsu.edu Hydrogen sulfide is a gasotransmitter with dual effects on apoptosis, capable of being either pro-apoptotic or anti-apoptotic depending on its concentration, the cell type, and the local redox environment. The release of H₂S from donor molecules can therefore significantly impact cell survival and death pathways. nih.gov
Proposed Mechanisms of Action
The biological effects of this compound are understood through several proposed mechanisms, primarily revolving around its ability to interact with specific enzymes and to act as a donor of hydrogen sulfide (H₂S). nih.govchemicalbook.com
Interaction with Specific Enzymes
This compound and its structural analogs have been shown to interact with and modulate the activity of various enzymes.
Glutathione S-transferase (GST): this compound has been demonstrated to induce the activity of Glutathione S-transferase (GST). chemicalbook.com GSTs are a family of enzymes critical for cellular detoxification, catalyzing the conjugation of glutathione to xenobiotic and endogenous substrates, thereby neutralizing them and facilitating their removal. The induction of GST activity is considered a key mechanism for carcinogen detoxification. chemicalbook.com
O-acetylserine(thiol) lyase (OAS-TL): The structurally related compound, S-benzyl-L-cysteine (SBC), is an inhibitor of the enzyme O-acetylserine(thiol) lyase (OAS-TL). nih.govpreprints.org This enzyme is crucial for the biosynthesis of L-cysteine in plants and bacteria by catalyzing the final step in the sulfur assimilation pathway. nih.gov Inhibition of OAS-TL disrupts the production of L-cysteine and other essential sulfur-containing compounds, leading to significant impacts on cellular processes like protein synthesis and photosynthesis. nih.govpreprints.org
Enzymes of Purine (B94841) Nucleotide Biosynthesis: Other L-cysteine derivatives have been shown to act as L-glutamine antagonists, selectively inhibiting key enzymes involved in the de novo purine nucleotide biosynthesis pathway. nih.gov Specifically, the activities of amidophosphoribosyltransferase, FGAM synthase, and GMP synthase were significantly inhibited, leading to a reduction in purine nucleotide pools within cancer cells. nih.gov
| Compound | Enzyme | Effect | Reference |
|---|---|---|---|
| This compound | Glutathione S-transferase (GST) | Induces activity | chemicalbook.com |
| S-benzyl-L-cysteine (SBC) | O-acetylserine(thiol) lyase (OAS-TL) | Inhibits activity | nih.govpreprints.org |
| L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride | Amidophosphoribosyltransferase, FGAM synthase, GMP synthase | Inhibits activity | nih.gov |
Role as an H₂S Donor in Biological Systems
A primary mechanism of action for this compound is its function as a cysteine-activated hydrogen sulfide (H₂S) donor. nih.govwsu.edu H₂S is a gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), that participates in a wide array of physiological processes. nih.gov The controlled, slow release of H₂S from donor molecules like this compound is crucial for studying its biological roles, as it mimics the continuous endogenous production by enzymes such as cystathionine-β-synthase (CBS) and cystathionine (B15957) γ-lyase (CSE). nih.govnih.gov The release mechanism is triggered by the presence of intracellular thiols, particularly cysteine. wsu.edunih.gov
Adduct Formation with Cysteine
The release of H₂S from thiocarbamate-based donors is initiated by a reaction with a biological thiol, most notably L-cysteine. wsu.edunih.gov The process begins with a reversible thiol-disulfide exchange reaction. The thiol group of a free cysteine molecule attacks the sulfur atom of the thiocarbamoyl moiety in this compound.
This initial interaction leads to the formation of a transient, unstable intermediate adduct. wsu.edu This step is critical as it primes the molecule for the subsequent release of the signaling gas. The reaction is dependent on the concentration of available cysteine, making the H₂S generation process responsive to the cellular environment. nih.gov In essence, the this compound conjugate serves as a carrier, which upon interaction with a free cysteine, forms a new adduct that facilitates the subsequent breakdown and release.
Intramolecular Cyclization and H₂S Release
Following the initial adduct formation with cysteine, a series of intramolecular reactions occurs, culminating in the release of H₂S. wsu.edunih.gov The newly formed intermediate is primed for an intramolecular nucleophilic attack. This process often involves a rapid S-to-N acyl transfer, a chemical rearrangement similar to native chemical ligation, which results in a more stable amide. wsu.edu
The subsequent key step is an intramolecular cyclization. The nitrogen atom of the cysteine-adduct attacks the carbonyl carbon of the thiocarbamate, leading to the formation of a cyclic intermediate and the liberation of H₂S. nih.govrsc.org The reaction ultimately yields cystine (the oxidized dimer of cysteine) and other byproducts. wsu.edu This cysteine-triggered cascade ensures that H₂S is released in a controlled manner, dependent on the presence of the specific biological activator. nih.govwsu.edu
Structure Activity Relationship Sar Studies
Influence of Chemical Modifications on Biological Activity
Chemical modifications to cysteine S-conjugates can dramatically alter their biological effects, particularly their cytotoxicity. The nature of the group attached to the sulfur atom of cysteine is a key determinant of the metabolic pathway and the reactivity of the resulting metabolites. nih.gov For many cysteine S-conjugates, metabolism by the enzyme cysteine conjugate β-lyase is a critical activation step.
The cytotoxicity of these compounds often depends on the ability of the intermediates formed after β-lyase cleavage to act as acylating agents. nih.gov For instance, S-conjugates that form α-chlorinated enethiols, which can be transformed into acylating intermediates, show significant cytotoxicity. nih.gov In contrast, conjugates like S-benzyl-L-cysteine, which form stable thiols upon metabolism, are not cytotoxic at similar concentrations. nih.gov This suggests that the stability of the thiol metabolite is a crucial factor; unstable metabolites that rearrange into reactive acylating species are associated with higher toxicity.
Furthermore, modifications to the cysteine part of the molecule, such as N-acetylation, are significant. The N-acetylated form, N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine, is a principal metabolite of isothiocyanates found in urine. nih.gov This N-acetylation is a key step in the mercapturic acid pathway of metabolism, which facilitates the excretion of isothiocyanates. mdpi.com The presence of the N-acetyl group generally increases the water solubility of the conjugate, which can affect its distribution and elimination from the body.
Comparative Analysis with Parent Isothiocyanates and Other Conjugates
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is a conjugate formed from the reaction of benzyl (B1604629) isothiocyanate (BITC) with L-cysteine. The biological activity of the conjugate is therefore closely related to its parent isothiocyanate. Comparative studies show that the structure of the isothiocyanate itself is a major determinant of reactivity.
Benzyl isothiocyanate demonstrates higher reactivity towards thiol groups, such as those in cysteine, compared to phenyl isothiocyanate. nih.gov This increased efficacy is attributed to the methylene spacer between the phenyl ring and the isothiocyanate group in BITC, which influences the electrophilicity of the functional group. In studies labeling proteins and peptides, benzyl isothiocyanate was found to be a more effective and, in some cases, a more selective cysteine-labeling agent than phenyl isothiocyanate. nih.gov Phenyl isothiocyanate showed no significant labeling of a Fab antibody fragment under conditions where benzyl isothiocyanate labeled it completely and selectively at cysteine residues. nih.gov
The type of conjugate formed also dictates the biological outcome. While this compound acts as a carrier for BITC and a source of H₂S, other cysteine conjugates have different activities. For example, S-benzyl-L-cysteine, which lacks the thiocarbamoyl moiety, is non-cytotoxic because it forms a stable thiol after metabolism. nih.gov This contrasts with S-conjugates of halogenated alkenes, which are highly cytotoxic due to the formation of reactive acylating intermediates. nih.gov
| Compound/Class | Key Structural Feature | Comparative Activity/Property |
| Benzyl Isothiocyanate | -CH₂-NCS group | More reactive with thiols than phenyl isothiocyanate. nih.gov |
| Phenyl Isothiocyanate | Phenyl-NCS group | Shows no significant labeling of certain proteins where BITC is effective. nih.gov |
| This compound | Dithiocarbamate (B8719985) linkage | Acts as a stable carrier of BITC and a donor of H₂S. |
| S-benzyl-L-cysteine | Thioether linkage | Non-cytotoxic; forms a stable thiol upon metabolism. nih.gov |
| S-(chlorovinyl)-L-cysteine | Halogenated vinyl group | Cytotoxic; forms a reactive acylating intermediate. nih.gov |
Impact of Substituent Groups on Enzyme Inducing Potency and H₂S Release
The structure of the isothiocyanate precursor directly influences the potential for enzyme induction and the rate of H₂S release from its cysteine conjugate. The release of H₂S from natural isothiocyanates occurs in the presence of L-cysteine, with the formation of a dithiocarbamate conjugate like this compound as an intermediate. researchgate.net
The electronic properties of substituent groups on the benzyl ring of BITC are expected to modulate its activity. Electron-withdrawing groups would increase the electrophilicity of the isothiocyanate carbon, potentially leading to a faster reaction with cysteine and more rapid formation of the conjugate. Conversely, electron-donating groups might slow this reaction. The stability of the resulting dithiocarbamate adduct, and thus its capacity to release H₂S or the parent isothiocyanate, would also be affected by these substituents.
| Compound | Substituent Group Focus | Impact on Biological Activity |
| This compound | Benzyl group | Parent BITC reacts with cysteine to release H₂S. researchgate.net The conjugate acts as a carrier. |
| S-[N-(3-Phenylpropyl)thiocarbamoyl]-L-cysteine | Phenylpropyl group | Induces glutathione (B108866) S-transferase. scbt.com |
| Hypothetical Substituted BITC Conjugates | Electron-withdrawing/donating groups on the phenyl ring | Expected to alter the rate of conjugate formation and subsequent release of BITC or H₂S. |
Future Research Directions and Translational Perspectives
Elucidation of Comprehensive Mechanistic Pathways
A complete understanding of the molecular mechanisms underlying the biological activities of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is fundamental for its development as a therapeutic agent. The parent compound, benzyl (B1604629) isothiocyanate (BITC), is known to induce apoptosis in cancer cells through caspase activation and oxidative stress. lktlabs.com It also influences key cellular signaling pathways, including the inhibition of mTOR activity in prostate cancer cells and the downregulation of HIF-1α and STAT3, which are crucial for tumor angiogenesis and invasion. lktlabs.com
Future investigations should aim to delineate the specific pathways modulated by this compound itself. Research should focus on identifying its direct molecular targets and understanding how it affects downstream signaling cascades. Comprehensive studies using transcriptomics, proteomics, and metabolomics will be invaluable in constructing a complete picture of its mechanism of action, clarifying whether it operates through similar pathways as BITC or possesses unique biological effects.
Exploration of Synergistic Effects with Other Therapeutic Agents
Investigating the synergistic potential of this compound in combination with other therapeutic agents could lead to more effective treatment strategies. Combination therapies often allow for lower doses of individual drugs, potentially reducing toxicity while enhancing efficacy. Research on other cysteine-containing compounds, such as S-allyl-L-cysteine, has demonstrated synergistic antioxidant effects when combined with polyphenols like caffeic acid. mdpi.com
Future studies should explore the combination of this compound with established chemotherapeutic drugs, anti-inflammatory agents, or drugs used to treat neurodegenerative diseases. Isobolographic analysis and the calculation of a combination index can be employed to determine whether the interactions are synergistic, additive, or antagonistic. mdpi.com Such research could reveal potent new combination therapies for a variety of diseases, including cancer and chronic inflammatory conditions.
Development of Novel Analogues with Enhanced Efficacy or Reduced Toxicity
The chemical structure of this compound offers a versatile scaffold for the development of novel analogues with improved pharmacological properties. The synthesis of new derivatives allows for the fine-tuning of characteristics such as bioavailability, target specificity, and potency, while potentially reducing off-target effects and toxicity.
Recent research has demonstrated the successful synthesis of novel cyclic dipeptides based on an S-benzyl-L-cysteine structure, which have shown unique self-assembly properties for applications like water purification. nih.gov This highlights the adaptability of the core structure. Future medicinal chemistry efforts should focus on creating a library of this compound analogues. These new compounds could be designed to have enhanced stability, better penetration of the blood-brain barrier for treating neurological disorders, or more potent and selective activity toward specific disease targets. Each new analogue would require rigorous screening to assess its efficacy and toxicological profile.
Potential for Therapeutic Intervention in Specific Disease States
The unique properties of this compound, as a cysteine derivative, suggest its potential utility across a range of diseases characterized by oxidative stress and inflammation.
Liver Diseases: N-acetylcysteine (NAC), a well-known cysteine donor, is a standard treatment for acute liver failure by replenishing glutathione (B108866) stores, a critical endogenous antioxidant. nih.govnih.govmdpi.com Given that this compound contains a cysteine moiety, it is plausible that it could exert protective effects in the liver. Future research should investigate its ability to mitigate liver damage in models of drug-induced liver injury, non-alcoholic fatty liver disease, and other forms of acute and chronic liver conditions. researchgate.net
Neurodegenerative Diseases: Oxidative stress and the dysregulation of redox-sensitive cysteine residues on proteins are implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.com A key mechanism in neurodegeneration is aberrant S-nitrosylation of proteins, a process where a nitric oxide group attaches to a cysteine thiol, altering protein function. nih.govnih.gov Therapeutic strategies aimed at modulating this process are actively being explored. Investigating whether this compound can influence protein S-nitrosylation or bolster antioxidant defenses within the central nervous system is a promising avenue for future research.
Inflammatory Conditions: Chronic inflammation underlies many diseases, including rheumatoid arthritis. Other cysteine derivatives, such as S-propargyl-cysteine, have been shown to attenuate inflammation in animal models of arthritis by modulating the Nrf2-ARE signaling pathway, a key regulator of the antioxidant response. nih.gov This precedent suggests that this compound could possess similar anti-inflammatory properties. Future studies should assess its efficacy in various models of inflammatory disease and elucidate its impact on inflammatory signaling pathways and cytokine production.
Research Findings Summary
| Compound/Concept | Key Research Finding | Potential Relevance for this compound |
| Benzyl isothiocyanate (BITC) | Induces apoptosis and inhibits key cancer signaling pathways like mTOR, HIF-1α, and STAT3. lktlabs.com | Suggests that this compound may share similar anti-cancer mechanisms that warrant investigation. |
| S-allyl-L-cysteine | Exhibits synergistic antioxidant effects when combined with polyphenols. mdpi.com | Provides a rationale for exploring synergistic combinations of this compound with other therapeutic agents. |
| S-benzyl-L-cysteine Analogues | Novel cyclic dipeptides based on this structure have been synthesized for various applications. nih.gov | Demonstrates the feasibility of creating novel analogues of this compound to enhance its properties. |
| N-acetylcysteine (NAC) | Used clinically to treat acute liver failure by restoring glutathione levels. nih.govnih.govmdpi.com | Implies a potential hepatoprotective role for this compound due to its cysteine component. |
| S-Nitrosylation | Aberrant S-nitrosylation of cysteine residues in proteins is a factor in neurodegenerative diseases. nih.govnih.gov | Suggests a potential therapeutic target for this compound in neurological disorders. |
| S-propargyl-cysteine | Attenuates inflammation in rheumatoid arthritis models by modulating the Nrf2 pathway. nih.gov | Indicates a potential anti-inflammatory role for this compound in inflammatory diseases. |
Q & A
What are the established synthetic routes for S-[N-Benzyl(thiocarbamoyl)]-L-cysteine, and how can reaction conditions be optimized for purity?
Basic Research Focus
this compound is synthesized via nucleophilic substitution between L-cysteine and benzyl isothiocyanate under alkaline conditions. Key parameters include pH control (8–9) to favor thiolate ion formation and temperature modulation (25–40°C) to minimize side reactions like oxidation. Post-synthesis purification often employs reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity . Optimization studies suggest monitoring reaction progress via thin-layer chromatography (TLC) with ninhydrin staining to detect free cysteine residues.
What analytical methods are most effective for resolving diastereomers or structural analogs of this compound?
Advanced Research Focus
High-performance liquid chromatography (HPLC) using Zorbax ODS columns with gradient elution (e.g., acetate buffer/acetonitrile, pH 3.65) achieves baseline separation of diastereomers. Detection at 375 nm enhances sensitivity for thiocarbamoyl derivatives . For gas chromatography (GC)-based analysis, derivatization with trimethylsilyl reagents improves volatility, while electron capture detectors (ECD) offer low detection limits (0.01–0.21 µg/L) for trace metabolites . Mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) further distinguishes structural analogs via fragmentation patterns.
How does this compound interact with aminoacyl-tRNA synthetases, and what implications does this have for antibiotic resistance?
Advanced Research Focus
This compound is structurally analogous to lysine, making it a potential substrate for lysyl-tRNA synthetases (LysRS). In vitro assays show that LysRS2 (found in Bacillus subtilis) incorporates this compound into proteins, leading to mistranslation and growth inhibition. However, LysRS1 (e.g., from Borrelia burgdorferi) exhibits >10-fold lower substrate affinity, conferring resistance. Researchers can exploit this divergence by designing species-specific inhibitors or studying evolutionary conservation of tRNA synthetases .
What are the metabolic pathways of this compound in vivo, and how do interspecies variations affect biomarker interpretation?
Advanced Research Focus
In mammals, this compound is metabolized via β-lyase-mediated cleavage, releasing benzyl isothiocyanate, a known chemopreventive agent. Urinary metabolites like N-acetyl-S-(benzyl)-L-cysteine (BMA) serve as exposure biomarkers. However, interspecies differences exist: guinea pigs and rabbits show higher renal retention of dicarboxyethyl-cysteine derivatives compared to rodents . Researchers must validate biomarker assays across species using isotope dilution mass spectrometry to account for metabolic heterogeneity .
How can contradictory data on the biological activity of this compound be resolved in cancer studies?
Advanced Research Focus
Discrepancies arise from variations in experimental models. For example, while Sugie et al. (1994) reported anti-carcinogenic effects in intestinal models, other studies note pro-apoptotic activity dependent on dose and cell type . Methodological solutions include:
- Dose-response profiling : Use a range (0.1–100 µM) to identify biphasic effects.
- Pathway analysis : Screen for Nrf2 activation (chemoprevention) vs. ROS induction (cytotoxicity).
- Co-treatment controls : Combine with antioxidants (e.g., NAC) to isolate mechanism-specific effects .
What strategies mitigate oxidation or degradation during storage of this compound?
Basic Research Focus
The compound is susceptible to oxidation at the thiol group. Recommended storage conditions include:
- Temperature : –20°C under argon atmosphere.
- Solvent : Lyophilize and store in anhydrous DMSO or ethanol (avoid aqueous buffers).
- Stabilizers : Add 0.1% EDTA to chelate metal ions or 1 mM dithiothreitol (DTT) to reduce disulfide formation . Purity should be verified via NMR (δ 1.8–2.1 ppm for acetyl protons) before experimental use.
How can researchers validate the role of this compound in modulating inflammatory pathways?
Advanced Research Focus
In vivo models (e.g., BALB/c mice) exposed to allergens show that cysteine derivatives reduce neutrophilic infiltration and pro-inflammatory cytokines (IL-6, TNF-α) in bronchoalveolar lavage fluid (BALF). Transcriptomic analysis (microarrays or RNA-seq) identifies downregulated NF-κB and MAPK pathways. Confirmatory assays include:
- ELISA : Quantify cytokine levels in BALF.
- Flow cytometry : Assess macrophage polarization (M1/M2 ratios).
- Knockout models : Use Nrf2–/– mice to test antioxidant response element (ARE)-dependent mechanisms .
What computational tools predict the binding affinity of this compound with biological targets?
Advanced Research Focus
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes like glutathione S-transferase (GST) or thioredoxin reductase. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
